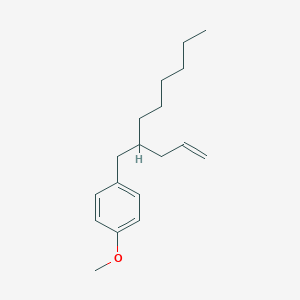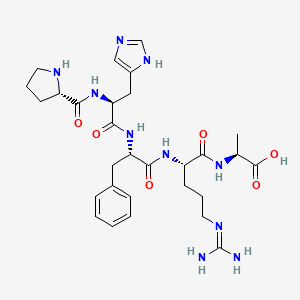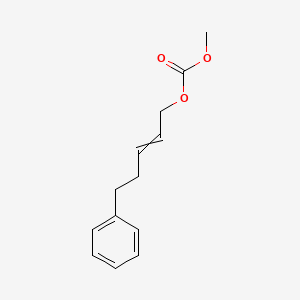
Methyl 5-phenylpent-2-en-1-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-phenylpent-2-en-1-yl carbonate is an organic compound with a molecular formula of C13H16O3 It is a carbonate ester derived from the reaction between methyl carbonate and 5-phenylpent-2-en-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenylpent-2-en-1-yl carbonate typically involves the reaction of 5-phenylpent-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
5-phenylpent-2-en-1-ol+methyl chloroformate→methyl 5-phenylpent-2-en-1-yl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-phenylpent-2-en-1-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate ester can be hydrolyzed to produce 5-phenylpent-2-en-1-ol and carbon dioxide.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different carbonate esters.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Hydrolysis: 5-phenylpent-2-en-1-ol and carbon dioxide.
Transesterification: Various carbonate esters.
Reduction: 5-phenylpent-2-en-1-ol.
Aplicaciones Científicas De Investigación
Methyl 5-phenylpent-2-en-1-yl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of prodrugs, where the carbonate ester acts as a protecting group for active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of polymeric materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 5-phenylpent-2-en-1-yl carbonate involves its ability to undergo hydrolysis or transesterification reactions. These reactions can release the active 5-phenylpent-2-en-1-ol, which can then participate in further chemical or biological processes. The molecular targets and pathways involved depend on the specific application of the compound.
Comparación Con Compuestos Similares
Ethyl 5-phenylpent-2-en-1-yl carbonate: Similar structure but with an ethyl group instead of a methyl group.
Propyl 5-phenylpent-2-en-1-yl carbonate: Similar structure but with a propyl group instead of a methyl group.
Uniqueness: Methyl 5-phenylpent-2-en-1-yl carbonate is unique due to its specific reactivity and the ease with which it can be synthesized. Its methyl group provides distinct chemical properties compared to its ethyl and propyl analogs, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Propiedades
Número CAS |
791602-98-7 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
methyl 5-phenylpent-2-enyl carbonate |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)16-11-7-3-6-10-12-8-4-2-5-9-12/h2-5,7-9H,6,10-11H2,1H3 |
Clave InChI |
JEJLQYWGDKHHJH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OCC=CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
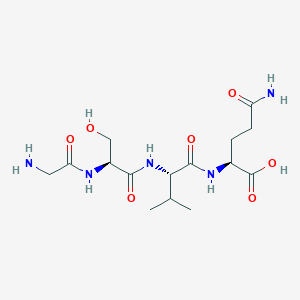
![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
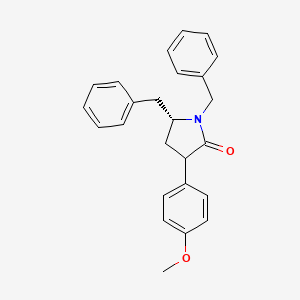
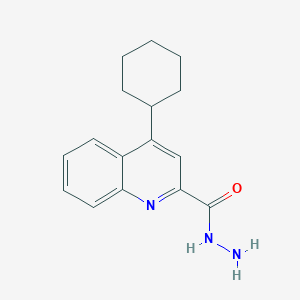
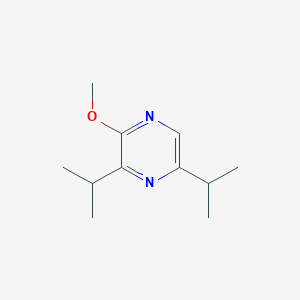
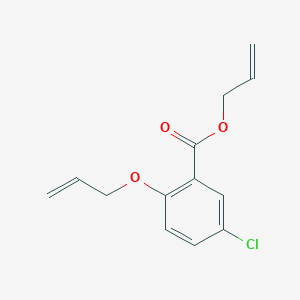
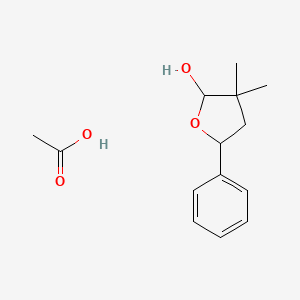

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
